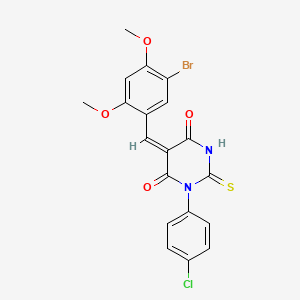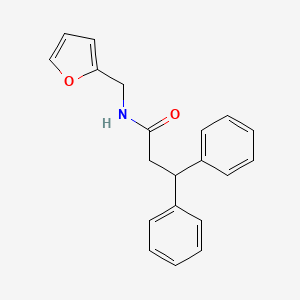![molecular formula C17H18N2O2 B4970955 2-[3-(dimethylamino)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4970955.png)
2-[3-(dimethylamino)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione
描述
2-[3-(dimethylamino)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as CPT, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of isoquinoline derivatives, which have been shown to possess a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.
作用机制
The mechanism of action of 2-[3-(dimethylamino)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione is not fully understood. However, it has been suggested that this compound may inhibit the activity of topoisomerase I, an enzyme that plays a critical role in DNA replication and repair. By inhibiting this enzyme, this compound may prevent cancer cells from dividing and replicating, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. This compound has also been shown to possess anti-inflammatory properties, reducing inflammation and oxidative stress in various cell types.
实验室实验的优点和局限性
One of the main advantages of 2-[3-(dimethylamino)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione is its broad range of biological activities, making it a potential candidate for the development of novel therapeutics. Additionally, this compound has been shown to possess low toxicity, making it a safe compound for use in lab experiments. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of 2-[3-(dimethylamino)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione. One potential direction is the development of novel formulations of this compound, such as liposomes or nanoparticles, which may improve its solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, the use of this compound in combination with other drugs or therapies may enhance its anticancer and antiviral properties.
科学研究应用
2-[3-(dimethylamino)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione has been studied extensively for its potential therapeutic applications. It has been shown to possess anticancer properties, inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been investigated for its antiviral properties, inhibiting the replication of the human immunodeficiency virus (HIV) and hepatitis B virus (HBV). Additionally, this compound has been shown to possess antimicrobial properties, inhibiting the growth of various bacteria and fungi.
属性
IUPAC Name |
2-[3-(dimethylamino)propyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-18(2)10-5-11-19-16(20)13-8-3-6-12-7-4-9-14(15(12)13)17(19)21/h3-4,6-9H,5,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMVGTHZMQOEEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49644305 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(4-methoxyphenyl)-N-(1-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4970874.png)
![N-(sec-butyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4970879.png)
![1-[(5-propyl-3-thienyl)carbonyl]piperidine](/img/structure/B4970894.png)
![1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-ethylpiperazine](/img/structure/B4970895.png)
![6-(4-nitrophenyl)-4-phenyl-1,3-diazaspiro[bicyclo[3.1.0]hexane-2,1'-cyclohexane]-3-ene](/img/structure/B4970899.png)
![methyl 1-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4970934.png)
![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2,3-dichlorobenzamide](/img/structure/B4970942.png)
![3-[(4-benzyl-1-piperidinyl)methyl]-1H-indole](/img/structure/B4970943.png)
![1-(3-methoxyphenyl)-4-{[5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]carbonyl}piperazine](/img/structure/B4970949.png)
![5-(1-isopropyl-4-piperidinyl)-3-(4-morpholinylcarbonyl)-1-(2-phenylethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4970961.png)

![5-[(benzylamino)methylene]-1,3-dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4970970.png)
![N-{2-[2-(2-iodophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine](/img/structure/B4970971.png)
